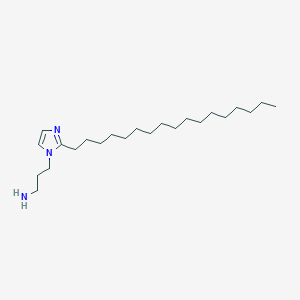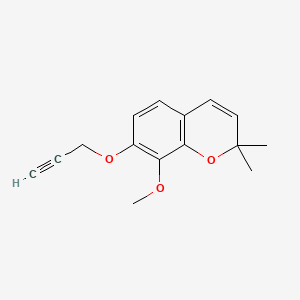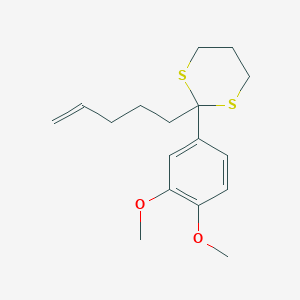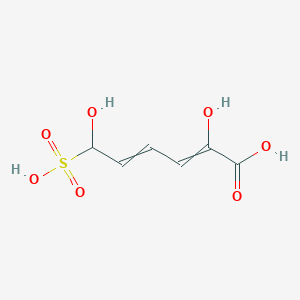![molecular formula C6H6N4S B14325796 [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide CAS No. 97538-42-6](/img/structure/B14325796.png)
[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide typically involves the reaction of thiazolidine derivatives with cyanamide under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparación Con Compuestos Similares
Thiazolidine: A related compound with a similar ring structure but lacking the cyanamide group.
Cyanamide: A simpler compound that contains the cyanamide functional group but lacks the thiazolidine ring.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring but with different chemical properties.
Uniqueness: What sets [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide apart from these similar compounds is its combination of the thiazolidine ring and the cyanamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
97538-42-6 |
|---|---|
Fórmula molecular |
C6H6N4S |
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
[3-(cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C6H6N4S/c7-1-2-10-3-4-11-6(10)9-5-8/h2-4H2 |
Clave InChI |
DNIGBJYLXDNVPV-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=NC#N)N1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)

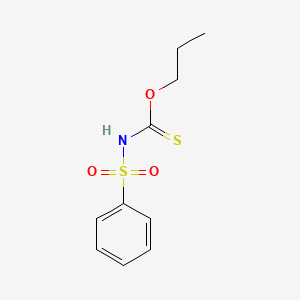

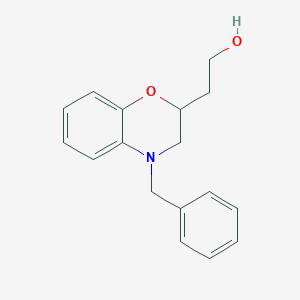

![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
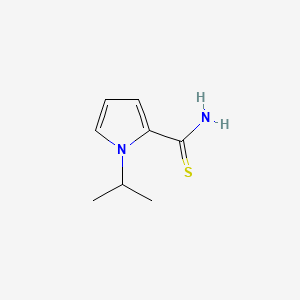
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
